molecular formula C9H10ClN3O2 B14311675 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide CAS No. 110482-68-3

2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide

Katalognummer: B14311675
CAS-Nummer: 110482-68-3
Molekulargewicht: 227.65 g/mol
InChI-Schlüssel: GPTOQVHUYYBUHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide is an organic compound that features a chloroacetamide group attached to a phenyl ring, which is further substituted with a formylhydrazinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide typically involves the reaction of 4-(2-formylhydrazinyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Carboxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide.

    Reduction: 2-Chloro-N-[4-(2-hydroxyethylhydrazinyl)phenyl]acetamide.

    Substitution: 2-Amino-N-[4-(2-formylhydrazinyl)phenyl]acetamide.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of functional materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-phenylacetamide: Similar structure but lacks the formylhydrazinyl group.

    2-Chloro-N-(4-chlorophenyl)acetamide: Similar structure with an additional chloro group on the phenyl ring.

    N-(4-Bromophenyl)-2-chloroacetamide: Similar structure with a bromine atom instead of the formylhydrazinyl group.

Uniqueness

2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide is unique due to the presence of the formylhydrazinyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.

Eigenschaften

CAS-Nummer

110482-68-3

Molekularformel

C9H10ClN3O2

Molekulargewicht

227.65 g/mol

IUPAC-Name

2-chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide

InChI

InChI=1S/C9H10ClN3O2/c10-5-9(15)12-7-1-3-8(4-2-7)13-11-6-14/h1-4,6,13H,5H2,(H,11,14)(H,12,15)

InChI-Schlüssel

GPTOQVHUYYBUHC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCl)NNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.